molecular formula C12H13ClN2O2 B2958881 N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide CAS No. 423727-76-8

N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide

Cat. No.: B2958881
CAS No.: 423727-76-8
M. Wt: 252.7
InChI Key: SQDXFUGDPXQNDX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and an ethanediamide backbone with a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and acryloyl chloride.

    Reaction: The 5-chloro-2-methylaniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the intermediate N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)amide.

    Amidation: The intermediate is then subjected to amidation with ethylenediamine under controlled conditions to yield the final product, N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide.

Industrial Production Methods

In an industrial setting, the production of N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)acetamide
  • N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)propionamide
  • N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)butanediamide

Uniqueness

N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide is unique due to its specific substitution pattern and the presence of both chloro and prop-2-en-1-yl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-3-6-14-11(16)12(17)15-10-7-9(13)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDXFUGDPXQNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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